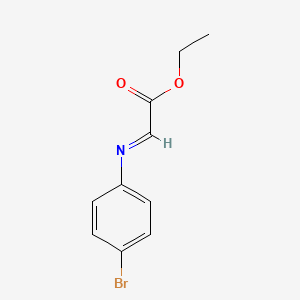
1,1-Diphenylpropan-2-amine
Overview
Description
1,1-Diphenylpropan-2-amine, also known as Selegiline, is a chemical compound that belongs to the phenethylamine and amphetamine class of drugs. It has a molecular weight of 211.302 Da and a molecular formula of C15H17N .
Molecular Structure Analysis
The InChI code for 1,1-Diphenylpropan-2-amine is1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H . This indicates the presence of 15 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule . Physical And Chemical Properties Analysis
1,1-Diphenylpropan-2-amine is a powder at room temperature . It has a melting point of 281-283°C . Amines of low molar mass, like 1,1-Diphenylpropan-2-amine, are quite soluble in water .Scientific Research Applications
Asymmetric Catalysis
- Chiral Tertiary Amine-Thioureas Synthesis : A novel chiral bifunctional tertiary amine-thiourea based on spirobiindane was synthesized. This catalyst promoted the asymmetric Michael addition reaction of 1,3-diphenylpropane-1,3-dione to nitroolefins, achieving good yields and enantioselectivities (Han & Lin, 2020).
Organic Synthesis
- Copper-Catalyzed Amination Reactions : Diphenylpropan-2-amine derivatives were used as additive ligands in copper-catalyzed amination reactions of halobenzenes with amines, yielding secondary or tertiary amines in good to excellent yields (Gajare et al., 2004).
- Synthesis of Chiral Palladacycle : A novel amine ligand related to 1,1-Diphenylpropan-2-amine was synthesized and used in the formation of a chiral palladacycle, which was then applied in asymmetric hydrophosphanation reactions (Ding et al., 2010).
Materials Science
- Polymer Synthesis : Diphenylpropan-2-amine related compounds were involved in the synthesis of hyperbranched polyimides, showcasing their utility in the development of materials with specific mechanical and thermal properties (Fang et al., 2000).
- Nonlinear Optical Materials : Compounds derived from Diphenylpropan-2-amine were studied for their potential in nonlinear optical applications, indicating their relevance in the field of photonics and electronics (Muller et al., 2000).
Photophysics and Photochemistry
- Photodegradation Studies : The photodegradation of amine drugs in the presence of substances like nitrate and humic substances was investigated, highlighting the environmental implications of such compounds (Chen et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1,1-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKICCFGYSXSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296918 | |
| Record name | α-Methyl-β-phenylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylpropan-2-amine | |
CAS RN |
3139-55-7 | |
| Record name | α-Methyl-β-phenylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3139-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-methyl-beta-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003139557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-β-phenylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604668.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1604669.png)





